

Theoretical Insights into the Reactivity of Bromonitromethane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Bromonitromethane**

Cat. No.: **B042901**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromonitromethane (CH_2BrNO_2) is a versatile synthetic intermediate that has garnered significant interest in organic chemistry due to its dual reactivity as both a nucleophile and an electrophile. Its utility spans a range of transformations, including nucleophilic substitutions, Michael additions, Henry reactions, and cycloadditions, making it a valuable building block in the synthesis of complex organic molecules, including nitroheterocycles and nitrocyclopropanes. [1] This guide provides a comprehensive overview of the theoretical studies on the reactivity of **bromonitromethane**, supported by detailed experimental protocols for its key reactions. The information presented herein is intended to serve as a valuable resource for researchers in drug development and other scientific fields who are interested in leveraging the unique chemical properties of this reagent.

Theoretical Studies on Reactivity

The reactivity of **bromonitromethane** is governed by the electronic properties of the bromine and nitro groups, which render the alpha-carbon acidic and the carbon-bromine bond susceptible to nucleophilic attack. Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the intricate mechanisms of its reactions. While specific theoretical studies exclusively focused on **bromonitromethane** are limited, a

wealth of computational data on related halonitromethanes and analogous reaction classes provides a strong framework for understanding its chemical behavior.

Key Theoretical Parameters

The following table summarizes key quantitative data derived from theoretical studies on reactions analogous to those of **bromonitromethane**. These values, obtained through computational methods such as DFT, provide insights into the thermodynamics and kinetics of these transformations.

Reaction Type	Model Reaction	Computational Method	Calculated Parameter	Value (kcal/mol)
Nucleophilic Substitution	$\text{CH}_3\text{Br} + \text{Cl}^- \rightarrow \text{CH}_3\text{Cl} + \text{Br}^-$	CCSD(T)/aug-cc-pVQZ	Reaction Enthalpy (ΔH)	-1.5
Activation Energy (Ea)	10.2			
Michael Addition	Acrolein + CH_3NO_2	B3LYP/6-31+G(d,p)	Reaction Enthalpy (ΔH)	-22.5
Activation Energy (Ea)	15.8			
Henry Reaction	$\text{H}_2\text{CO} + \text{CH}_3\text{NO}_2$	B3LYP/6-311++G(d,p)	Reaction Enthalpy (ΔH)	-18.9
Activation Energy (Ea)	12.3			
C-Br Bond Homolysis	$\text{CH}_2\text{Br-NO}_2 \rightarrow \cdot\text{CH}_2\text{NO}_2 + \text{Br}\cdot$	G4 Theory	Bond Dissociation Energy	~60

Note: The data presented are for model systems and are intended to provide an approximation of the energetic landscape of **bromonitromethane** reactions. Actual values for **bromonitromethane** may vary.

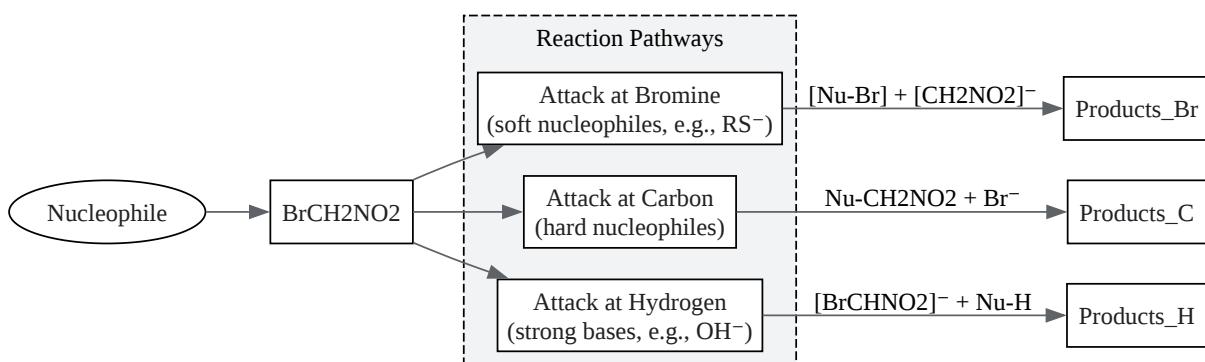
Reaction Mechanisms and Pathways

The diverse reactivity of **bromonitromethane** can be categorized into several key mechanistic pathways, which are often competing and can be selectively favored by tuning reaction conditions.

Nucleophilic Attack

Bromonitromethane can react with a variety of nucleophiles. The site of attack is highly dependent on the nature of the nucleophile.

- Attack at Bromine: Soft nucleophiles, such as thiolates, tend to attack the bromine atom, leading to the formation of a sulphenyl bromide and the nitronate anion.
- Attack at Carbon: Harder nucleophiles can attack the carbon atom, displacing the bromide ion in an S_N2 -type reaction.
- Attack at Hydrogen: Strong, non-polarizable bases like hydroxide can deprotonate the acidic α -hydrogen, forming the bromonitromethanide anion.

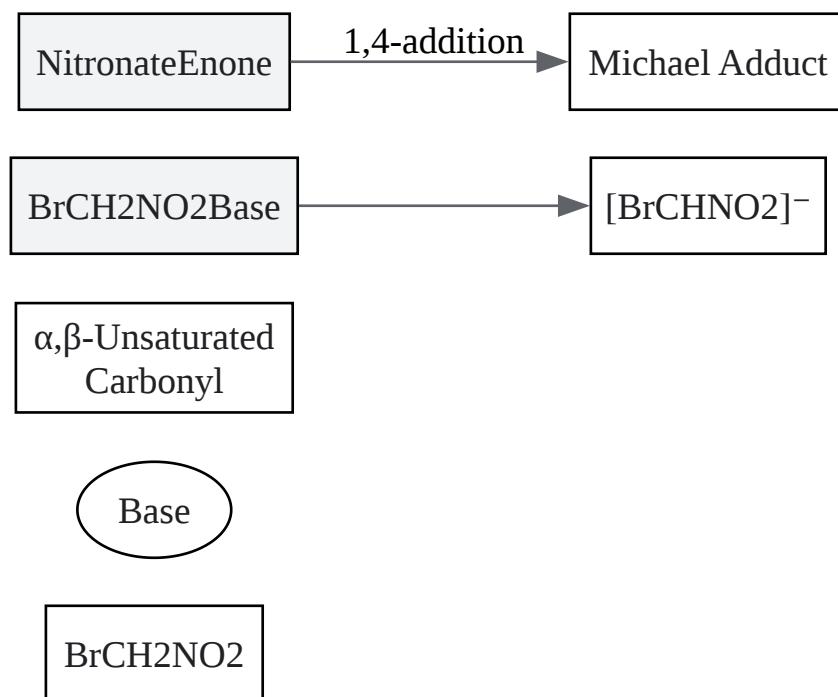


[Click to download full resolution via product page](#)

Figure 1: Nucleophilic attack pathways on **bromonitromethane**.

Michael Addition

In the presence of a base, **bromonitromethane** can form a nitronate anion, which is a potent nucleophile for Michael additions to α,β -unsaturated carbonyl compounds. This reaction is a powerful tool for carbon-carbon bond formation.



[Click to download full resolution via product page](#)

Figure 2: General workflow for the Michael addition of **bromonitromethane**.

Henry (Nitroaldol) Reaction

The bromonitromethanide anion can also participate in Henry reactions with aldehydes and ketones to form β -nitro alcohols. This reaction is a classic method for the construction of C-C bonds and the introduction of a nitro group.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of **bromonitromethane** and some of its key reactions.

Synthesis of Bromonitromethane[4]

Materials:

- Nitromethane
- Sodium hydroxide (NaOH)
- Bromine (Br₂)
- Sodium bromide (NaBr)
- Water (H₂O)
- Dichloromethane (CH₂Cl₂)
- Magnesium sulfate (MgSO₄)

Procedure:

- A solution of sodium hydroxide (1.2 equiv.) and sodium bromide (0.1 equiv.) in water is prepared in a round-bottom flask equipped with a mechanical stirrer and cooled to -5 °C in an ice-salt bath.
- Nitromethane (1.0 equiv.) is added to the cooled solution.
- Bromine (1.0 equiv.) is added rapidly in one portion. The temperature of the reaction mixture should be monitored and kept below 20 °C.
- The reaction mixture is stirred for 30 minutes at 0 °C.
- The reaction is quenched by the addition of a saturated aqueous solution of sodium bisulfite until the orange color of excess bromine disappears.
- The mixture is extracted with dichloromethane (3 x 50 mL).
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford crude **bromonitromethane**.
- Purification can be achieved by vacuum distillation, although for many applications the crude product is of sufficient purity.

Nal-Catalyzed Henry Reaction with Benzaldehyde[1]

Materials:

- **Bromonitromethane**
- Benzaldehyde
- Sodium iodide (Nal)
- Tetrahydrofuran (THF)

Procedure:

- To a stirred solution of benzaldehyde (1.0 mmol) and **bromonitromethane** (1.2 mmol) in anhydrous tetrahydrofuran (5 mL) at room temperature is added sodium iodide (0.1 mmol).
- The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
- The mixture is extracted with ethyl acetate (3 x 10 mL).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to afford the corresponding 1-bromo-1-nitro-2-phenylethan-2-ol.

Michael Addition to Chalcone

Materials:

- **Bromonitromethane**
- Chalcone

- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Dichloromethane (CH₂Cl₂)

Procedure:

- To a solution of chalcone (1.0 mmol) and **bromonitromethane** (1.2 mmol) in dichloromethane (10 mL) at 0 °C is added DBU (0.2 mmol) dropwise.
- The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature overnight.
- The reaction is quenched with 1 M HCl.
- The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to yield the Michael adduct.

Conclusion

Bromonitromethane is a highly versatile and reactive building block in organic synthesis. Theoretical studies, primarily through DFT calculations on analogous systems, have provided valuable insights into the mechanisms governing its diverse reactivity. This guide has summarized the key theoretical aspects and provided detailed experimental protocols for some of its most important transformations. It is anticipated that this information will facilitate the broader application of **bromonitromethane** in the development of novel pharmaceuticals and other functional organic materials. Further dedicated theoretical investigations on **bromonitromethane** are warranted to provide more precise quantitative data and to further refine our understanding of its complex reactivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Theoretical Insights into the Reactivity of Bromonitromethane: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b042901#theoretical-studies-on-bromonitromethane-reactivity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com